1-(3-(4-(5-(Trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone
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Description
1-(3-(4-(5-(Trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H19F3N4O2 and its molecular weight is 356.349. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Characterization
Synthesis Techniques and Reactions
Compounds structurally related to the query molecule have been synthesized using various techniques, including microwave-assisted synthesis, which offers advantages such as shorter reaction times and higher yields. For example, microwave-assisted synthesis has been employed to create piperidine and pyrimidine derivatives, indicating a versatile approach to synthesizing complex molecules (Merugu, Ramesh, & Sreenivasulu, 2010; Merugu, Ramesh, & Sreenivasulu, 2010).
Chemical Characterization and Applications
Research has explored the hydrogen-bonding patterns in enaminones, including those with piperidin-2-ylidene and azepan-2-ylidene analogues, to understand their crystal structures and potential applications in material science and pharmaceuticals (Balderson, Fernandes, Michael, & Perry, 2007).
Potential Applications in Antimicrobial and Anticancer Research
Antimicrobial Activity
Some derivatives, like pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines, have shown moderate effects against bacterial and fungal species, suggesting potential applications in developing new antimicrobial agents (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Anticancer Activity
Piperazine-2,6-dione derivatives have been evaluated for their anticancer activity, with some showing promising results against various cancer cell lines. This underscores the potential for compounds with similar structural motifs to be explored as anticancer agents (Kumar, Kumar, Roy, & Sondhi, 2013).
Properties
IUPAC Name |
1-[3-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl]azetidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4O2/c1-11(24)23-9-12(10-23)15(25)22-6-4-21(5-7-22)14-3-2-13(8-20-14)16(17,18)19/h2-3,8,12H,4-7,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNSVVGIIMUFPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.